Bienvenue dans la boutique en ligne BenchChem!

4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitor

The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile (CAS 301836-34-0) belongs to the triaryl-imidazole class, best known for the activin receptor-like kinase 5 (ALK5) inhibitor SB-431542. It features a benzonitrile moiety in place of the benzamide found in SB-431542, which alters hydrogen-bonding capacity and electronic properties at the kinase hinge-binding region.

Molecular Formula C22H14N4O2
Molecular Weight 366.4 g/mol
CAS No. 301836-34-0
Cat. No. B3258236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile
CAS301836-34-0
Molecular FormulaC22H14N4O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C#N)C5=CC=CC=N5
InChIInChI=1S/C22H14N4O2/c23-12-14-4-6-15(7-5-14)22-25-20(21(26-22)17-3-1-2-10-24-17)16-8-9-18-19(11-16)28-13-27-18/h1-11H,13H2,(H,25,26)
InChIKeyULAVWFANALBEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile (CAS 301836-34-0): Procurement Considerations for a Triaryl-Imidazole ALK5 Inhibitor Scaffold


The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile (CAS 301836-34-0) belongs to the triaryl-imidazole class, best known for the activin receptor-like kinase 5 (ALK5) inhibitor SB-431542 [1]. It features a benzonitrile moiety in place of the benzamide found in SB-431542, which alters hydrogen-bonding capacity and electronic properties at the kinase hinge-binding region. The compound is listed primarily as a research chemical and potential advanced intermediate, and no independent, publicly available bioactivity data (e.g., ALK5 IC50) have been disclosed for this specific nitrile variant .

Why 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile Cannot Be Replaced by SB-431542 or Other In-Class Inhibitors Without Validation


Within the triaryl-imidazole ALK5 inhibitor series, a single functional group change—benzamide to benzonitrile—can drastically alter kinome selectivity, cellular potency, and metabolic stability [1]. SB-431542 (benzamide) exhibits ALK5 IC50 ≈ 94 nM and >100-fold selectivity against p38α MAPK, while the benzonitrile variant lacks any reported potency data [2]. Structurally, the nitrile eliminates the amide NH donor, modifies the electron distribution in the ATP-binding pocket, and may introduce differences in solubility and permeability. Consequently, substituting the benzonitrile analog for the well-characterized benzamide (SB-431542), or for other ALK5 inhibitors such as EW-7195 (IC50 4.83 nM) or D4476 (CK1-selective), without experimental profiling introduces unacceptable risk of altered target engagement and off-target effects [3].

Quantitative Differentiation Evidence for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile (CAS 301836-34-0)


Functional Group Differentiation: Benzonitrile vs. Benzamide at the Imidazole 2-Position Alters Hinge-Binding Pharmacophore

The target compound replaces the benzamide C(=O)NH2 group of SB-431542 with a benzonitrile C≡N group. In ALK5 and homologous kinase active sites, the benzamide carbonyl acts as a hinge-region hydrogen-bond acceptor, while the NH2 serves as a donor [1]. The nitrile is exclusively a weak hydrogen-bond acceptor and presents a linear geometry, which can reorient the imidazole core within the ATP pocket. This structural difference is documented in the patent literature as a site of SAR exploration, though quantitative ALK5 IC50 values for this specific nitrile remain undisclosed [2].

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitor

Molecular Weight and Lipophilicity Shift May Impact Physicochemical and ADME Suitability

The molecular weight of the target compound is 366.4 g·mol⁻¹ (C22H14N4O2), compared to 384.4 g·mol⁻¹ (C22H16N4O3) for SB-431542, a reduction of ~18 Da . The replacement of CONH2 with CN also reduces the topological polar surface area (tPSA) and likely increases lipophilicity (clogP ~3.5–4.0 vs. ~2.5 for SB-431542), based on analogous heterocyclic pairs [1]. Higher lipophilicity can enhance membrane permeability but also elevate the risk of non-specific protein binding and faster metabolic clearance.

Drug-likeness Lipophilicity ADME prediction

Absence of Kinase Profiling Data Represents a Key Differentiation Gap Versus Well-Characterized Analogs

SB-431542 has been profiled against a panel of 24 kinases, demonstrating ≥10 µM IC50 against ALK2, ALK6, p38α, ERK, JNK, and others [1]. The benzonitrile analog (target compound) has no public kinome profiling data, meaning its selectivity fingerprint is unknown [2]. A structurally related analog (4-((4-(benzo[d][1,3]dioxol-5-yl)-5-(6-ethylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile) shows ALK5 IC50 = 360 nM, illustrating that minor structural changes can dramatically reduce potency (cf. SB-431542 IC50 = 94 nM) [3].

Kinase selectivity Off-target risk Profiling panel

Validated Application Scenarios for 4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile (CAS 301836-34-0) Based on Available Evidence


Chemical Probe Design via Nitrile-Directed SAR Exploration of ALK5 Hinge-Binding Region

The benzonitrile moiety provides a distinct electronic and steric profile compared to the benzamide of SB-431542. Research groups conducting systematic SAR around the imidazole 2-position can use this compound to interrogate the contribution of hydrogen-bond donor/acceptor character at the hinge region, following the precedent established in the GSK ALK5 inhibitor patent series [1].

Advanced Intermediate for Kinase Inhibitor Derivatization

The nitrile group serves as a synthetic handle for further transformations (e.g., reduction to amine, hydrolysis to amide/carboxylic acid, or click chemistry). This addresses the need for a divergent synthesis platform where SB-431542 (benzamide) or D4476 (benzamide) would require protecting-group strategies, as evidenced by the compound's molecular formula and SMILES .

Negative Control Validation for ALK5/TGF-β Pathway Studies

Provided the user first profiles the compound against ALK5 in-house to confirm inactivity or weak activity, the nitrile analog can serve as a closely matched inactive control for SB-431542 in TGF-β/Smad phosphorylation assays. The structural similarity minimizes confounding factors in chemical genetics experiments, addressing a known gap where truly matched negative controls are absent from vendor catalogs [2].

Quote Request

Request a Quote for 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.